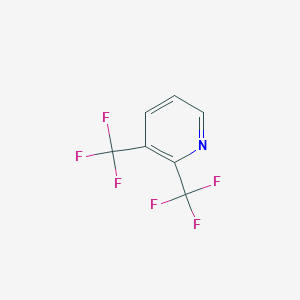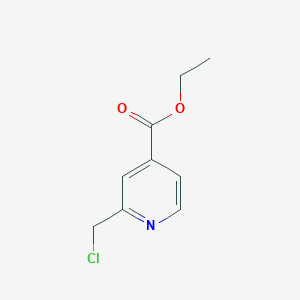
Ethyl 2-(chloromethyl)isonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(chloromethyl)isonicotinate, also known as EClM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EClM is a derivative of isonicotinic acid and belongs to the family of chloromethyl esters. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising tool for investigating biological processes and developing new therapies.
Mecanismo De Acción
Ethyl 2-(chloromethyl)isonicotinate exerts its effects by binding to the active site of HDACs, which leads to the inhibition of their enzymatic activity. This, in turn, results in the accumulation of acetylated histones and altered gene expression. The precise mechanism of action of Ethyl 2-(chloromethyl)isonicotinate is still under investigation, but it is believed to involve covalent modification of the HDAC active site.
Efectos Bioquímicos Y Fisiológicos
Ethyl 2-(chloromethyl)isonicotinate has been shown to exhibit various biochemical and physiological effects. In addition to its HDAC inhibitory activity, Ethyl 2-(chloromethyl)isonicotinate has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and modulate the immune response. Ethyl 2-(chloromethyl)isonicotinate has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl 2-(chloromethyl)isonicotinate in scientific research is its specificity for HDACs, which allows for targeted modulation of gene expression. Ethyl 2-(chloromethyl)isonicotinate is also relatively easy to synthesize and has a high purity level. However, one limitation of using Ethyl 2-(chloromethyl)isonicotinate is its potential toxicity, which must be carefully monitored in laboratory experiments.
Direcciones Futuras
There are several future directions for the use of Ethyl 2-(chloromethyl)isonicotinate in scientific research. One potential direction is the development of Ethyl 2-(chloromethyl)isonicotinate-based therapies for cancer and other diseases that involve dysregulated gene expression. Another direction is the investigation of the precise mechanism of action of Ethyl 2-(chloromethyl)isonicotinate, which could lead to the development of more potent and selective HDAC inhibitors. Finally, the use of Ethyl 2-(chloromethyl)isonicotinate in combination with other compounds or therapies could enhance its therapeutic potential and reduce potential toxicity.
In conclusion, Ethyl 2-(chloromethyl)isonicotinate is a promising compound for scientific research due to its ability to selectively bind to HDACs and modulate gene expression. While there are limitations to its use, Ethyl 2-(chloromethyl)isonicotinate has the potential to be a valuable tool for investigating biological processes and developing new therapies. Further research is needed to fully understand the mechanism of action of Ethyl 2-(chloromethyl)isonicotinate and its potential applications in various fields of medicine and biology.
Métodos De Síntesis
Ethyl 2-(chloromethyl)isonicotinate can be synthesized through a simple reaction between isonicotinic acid and thionyl chloride, followed by esterification with ethanol. The resulting compound is a white crystalline powder with a melting point of 75-77°C.
Aplicaciones Científicas De Investigación
Ethyl 2-(chloromethyl)isonicotinate has been used in various scientific research studies due to its ability to selectively bind to specific proteins and enzymes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a crucial role in various cellular processes. By inhibiting HDACs, Ethyl 2-(chloromethyl)isonicotinate can modulate gene expression and potentially treat diseases such as cancer, neurodegenerative disorders, and inflammation.
Propiedades
Número CAS |
10177-22-7 |
|---|---|
Nombre del producto |
Ethyl 2-(chloromethyl)isonicotinate |
Fórmula molecular |
C9H10ClNO2 |
Peso molecular |
199.63 g/mol |
Nombre IUPAC |
ethyl 2-(chloromethyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-3-4-11-8(5-7)6-10/h3-5H,2,6H2,1H3 |
Clave InChI |
PMRRQHHQUVAMNU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=NC=C1)CCl |
SMILES canónico |
CCOC(=O)C1=CC(=NC=C1)CCl |
Sinónimos |
ETHYL 2-(CHLOROMETHYL)ISONICOTINATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



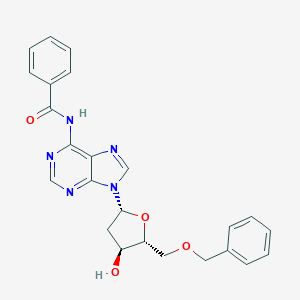
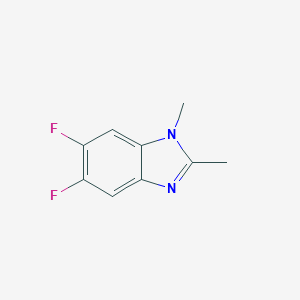
![4-[3-(2,4-Dimethoxyphenyl)propyl]phenol](/img/structure/B161375.png)
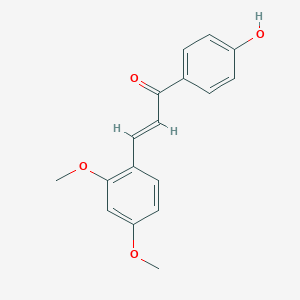
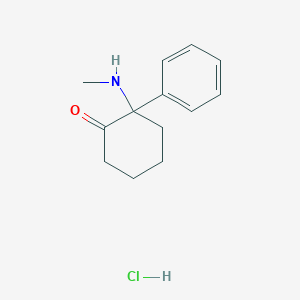
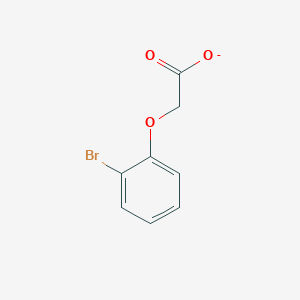
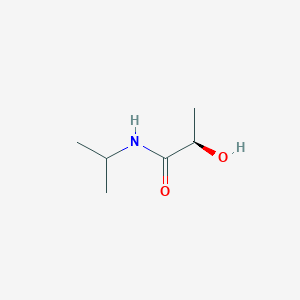
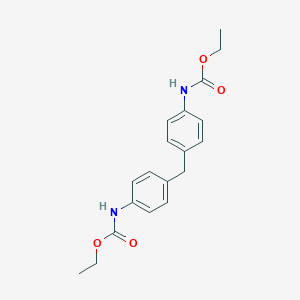
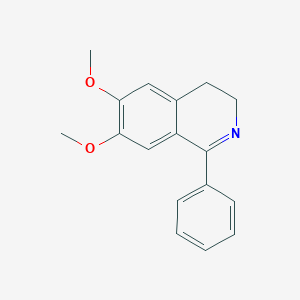
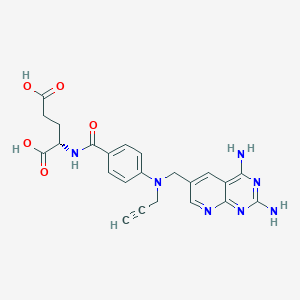
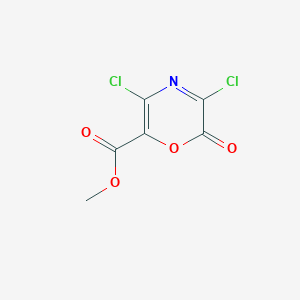
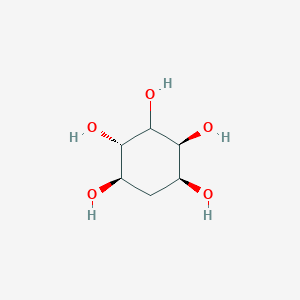
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B161400.png)
